6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 3rd position of the triazolo[4,3-A]pyridine ring system. It has a molecular formula of C9H8BrN3 and a molecular weight of 238.09 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit inhibitory activity against certain enzymes
Mode of Action
The exact mode of action of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is currently unknown due to the lack of specific information . This interaction could potentially inhibit or enhance the activity of the target, depending on the nature of the interaction.
Biochemical Pathways
Based on the antifungal and insecticidal activities of similar compounds , it can be inferred that the compound may interfere with pathways essential for the growth and survival of certain organisms.
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that this compound may also have potent effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-3-cyclopropylpyridine-2-amine with a suitable azide source under acidic conditions to form the triazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-A]pyridine: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
3-Cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine: Lacks the bromine atom, which may influence its substitution reactions and overall reactivity.
Uniqueness
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the triazolo[4,3-a]pyridine class, which has been associated with various pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.
- Chemical Name : this compound
- CAS Number : 668990-80-5
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 238.084 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are the key findings regarding its biological activities:
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit significant antibacterial properties. For example:
- Activity Against Bacteria : The compound has shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, certain derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .
Antifungal Activity
Triazolo derivatives have also been evaluated for their antifungal properties. Some studies indicate that modifications in the triazole structure can enhance antifungal efficacy against various fungal strains.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have shown that certain derivatives can significantly suppress COX-2 activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of triazolo derivatives:
- Substituent Effects : Variations in substituents at specific positions on the triazole ring can dramatically influence biological activity. For instance, the presence of electron-donating groups has been correlated with enhanced antibacterial effects .
Substituent Type | Effect on Activity |
---|---|
Electron-donating groups | Increased antibacterial activity |
Long alkyl chains | Superior antibacterial effects |
Aromatic groups | Variable effects depending on substitution |
Case Studies
-
Anticancer Activity :
A study focused on the anticancer potential of triazolo derivatives revealed that certain compounds exhibited significant antiproliferative activities against various cancer cell lines (e.g., A549 and MCF-7). The most promising derivative showed IC₅₀ values in the low micromolar range and induced apoptosis in cancer cells through modulation of intracellular signaling pathways . -
Inhibition of IDO1 :
Another study highlighted the potential of triazolo derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression. These compounds demonstrated sub-micromolar potency and excellent selectivity towards IDO1 compared to other heme-containing enzymes .
Properties
IUPAC Name |
6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJTEGIQBVJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623657 | |
Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668990-80-5 | |
Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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